

Introduction: The Strategic Importance of a Privileged Scaffold

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Compound of Interest

Compound Name: 2-(Chloromethyl)morpholine

CAS No.: 122894-70-6

Cat. No.: B3092567

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2-(Chloromethyl)morpholine is a heterocyclic organic compound that has emerged as a pivotal building block in modern synthetic and medicinal chemistry.^[1] As a derivative of morpholine, a scaffold frequently found in FDA-approved drugs, it combines the favorable physicochemical properties of the morpholine ring with a reactive chloromethyl handle.^[2] The morpholine moiety is often incorporated into bioactive molecules to enhance properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles.^{[1][3]} The presence of the electrophilic chloromethyl group provides a direct and efficient point for synthetic elaboration, allowing for the construction of more complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties, synthesis, and core reactivity of **2-(chloromethyl)morpholine**. It is primarily handled and utilized in its more stable hydrochloride salt form, which improves its shelf-life and handling characteristics.^{[4][5]} The insights and protocols herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physicochemical properties is fundamental to its effective application in synthesis. The key properties of **2-(chloromethyl)morpholine** and its common hydrochloride salt are summarized below.

Property	Value (Free Base)	Value (Hydrochloride Salt)	Source(s)
Molecular Formula	C ₅ H ₁₀ ClNO	C ₅ H ₁₁ Cl ₂ NO	[6][7]
Molecular Weight	135.59 g/mol	172.05 g/mol	[5][6]
Appearance	Liquid	White to off-white solid	[5][6]
CAS Number	122894-70-6	144053-97-4	[5][6]
Purity	Typically ≥98%	Typically ≥98%	[5][6]
Topological Polar Surface Area (TPSA)	21.26 Å ²	21.26 Å ²	[7]
Hydrogen Bond Acceptors	2	2	[7]
Hydrogen Bond Donors	1	1	[7]
Rotatable Bonds	1	1	[7]

Characterization of **2-(chloromethyl)morpholine** and its derivatives is routinely accomplished using standard spectroscopic techniques. Proton and Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the connectivity and chemical environment of atoms, while Mass Spectrometry (MS) confirms the molecular weight and fragmentation patterns.[8][9]

Synthesis of the Key Intermediate

The most common and scalable synthesis of **2-(chloromethyl)morpholine** hydrochloride begins with the commercially available and relatively inexpensive starting material, 2-

(hydroxymethyl)morpholine.[4][10] The transformation is a classic conversion of a primary alcohol to an alkyl chloride using a chlorinating agent, typically thionyl chloride (SOCl_2).

The causality behind this choice of reagent is twofold:

- **Efficacy:** Thionyl chloride is a highly effective reagent for converting primary alcohols to chlorides via an $\text{S}_\text{n}2$ -type mechanism.
- **Process Efficiency:** The byproducts of the reaction, sulfur dioxide (SO_2) and hydrogen chloride (HCl) gas, are volatile and can be easily removed from the reaction mixture, simplifying purification.[10]

The reaction generates HCl in situ, which protonates the basic morpholine nitrogen, directly yielding the desired hydrochloride salt.

Experimental Protocol: Synthesis of 2-(Chloromethyl)morpholine Hydrochloride[4]

Objective: To convert 2-(hydroxymethyl)morpholine to **2-(chloromethyl)morpholine hydrochloride** using thionyl chloride.

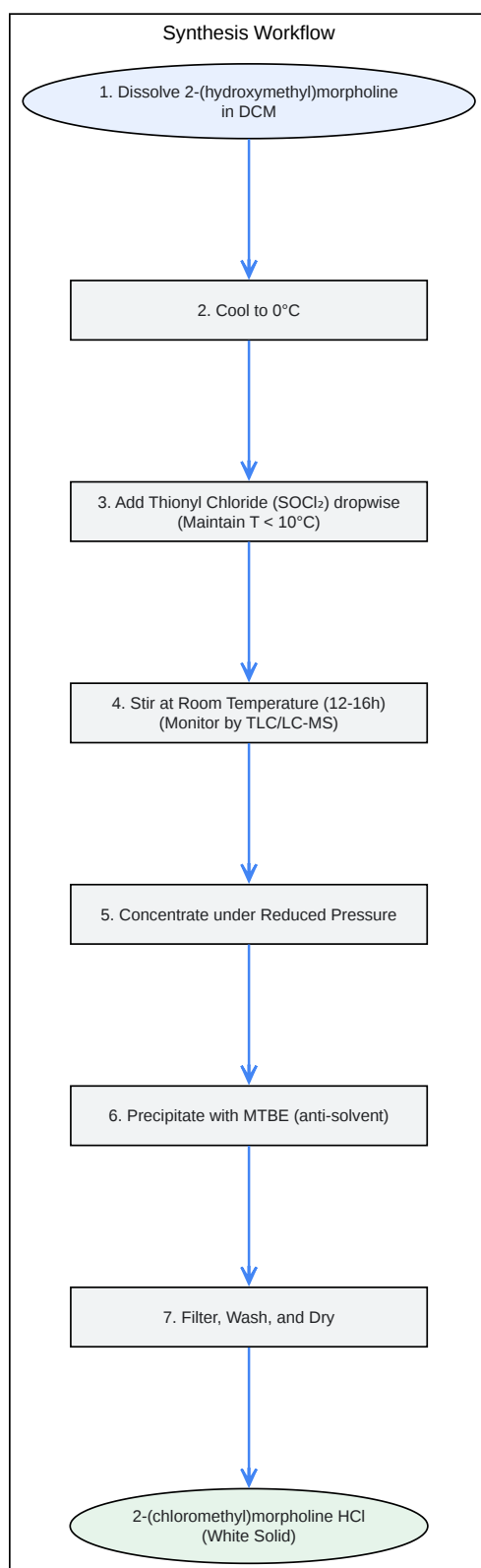
Materials:

- 2-(hydroxymethyl)morpholine
- Thionyl chloride (SOCl_2)
- Dichloromethane (DCM)
- Methyl tert-butyl ether (MTBE)
- Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

- Dissolve 2-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

- Cool the stirred solution to 0 °C using an ice bath.
- Slowly add thionyl chloride (1.1 eq) dropwise via a dropping funnel, ensuring the internal temperature is maintained below 10 °C. This exothermic reaction is controlled by slow addition and cooling to prevent side reactions.
- Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Stir the mixture for 12-16 hours. Reaction progress should be monitored by an appropriate method (e.g., TLC or LC-MS) to confirm the consumption of the starting material.
- Upon completion, concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the solvent and any excess thionyl chloride.
- Add methyl tert-butyl ether (MTBE), an anti-solvent, to the resulting residue and stir vigorously for 1 hour to induce precipitation of the hydrochloride salt.
- Filter the solid product, wash it with fresh MTBE (2x), and dry it under vacuum to yield **2-(chloromethyl)morpholine** hydrochloride as a white solid.



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Caption: Workflow for the synthesis of **2-(chloromethyl)morpholine HCl**.

Core Reactivity: A Bifunctional Building Block

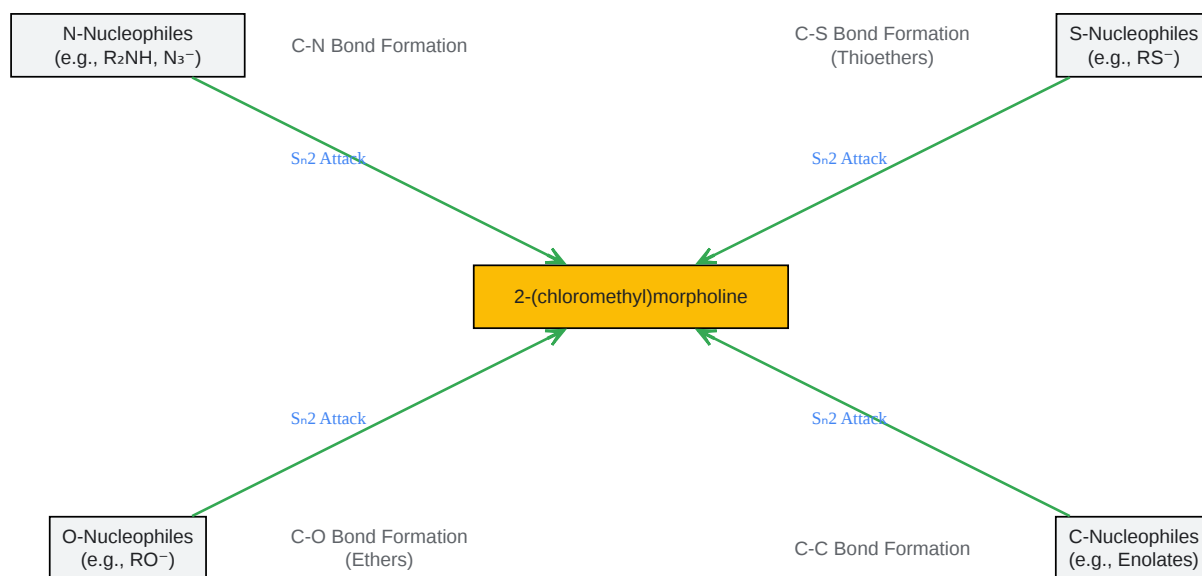
The reactivity of **2-(chloromethyl)morpholine** is dominated by two key features: the electrophilic carbon of the chloromethyl group and the nucleophilic/basic nitrogen of the morpholine ring. In the hydrochloride salt form, the nitrogen is protonated, rendering it non-nucleophilic until a base is introduced.

Nucleophilic Substitution at the Chloromethyl Group

The primary chloride is an excellent electrophile for S_N2 reactions. It readily reacts with a wide range of nucleophiles, making it a versatile tool for introducing the 2-methylmorpholine moiety into a target molecule. This is the most common and synthetically valuable reaction pathway.^[4]^[10]

- **N-Nucleophiles:** Primary and secondary amines, azides, and other nitrogen-based nucleophiles efficiently displace the chloride to form a new C-N bond.^[4]^[8] This is a cornerstone reaction in the synthesis of many pharmaceutical agents.
- **O-Nucleophiles:** Alcohols and phenols (as alkoxides/phenoxides) can react to form ethers.
- **S-Nucleophiles:** Thiols and thiophenols are potent nucleophiles that readily form thioethers.
- **C-Nucleophiles:** Soft carbon nucleophiles like enolates or organometallics can also participate in substitution reactions to form new C-C bonds.

The use of a base is typically required when starting with the hydrochloride salt. The base serves two purposes: to neutralize the hydrochloride, freeing the morpholine nitrogen if needed, and to scavenge the HCl generated during the substitution reaction.^[4]^[10] Common bases include inorganic carbonates (K_2CO_3 , Cs_2CO_3) or non-nucleophilic organic amines (Et_3N , DIPEA).^[4]^[11]



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Caption: Core Reactivity: Nucleophilic Substitution at the Chloromethyl Group.

Reactivity at the Morpholine Nitrogen

While the primary reactivity involves the chloromethyl group, the secondary amine of the morpholine ring is also a reactive site. In the free base form, the nitrogen is nucleophilic and can participate in reactions typical of secondary amines, such as acylation, sulfonylation, or alkylation with other electrophiles.^[12] However, in the context of **2-(chloromethyl)morpholine**, intramolecular reactions are possible under certain conditions, and the nitrogen's basicity is a key factor in its handling and reaction setup (i.e., its propensity to form the hydrochloride salt).

Applications in Drug Development and Organic Synthesis

The utility of **2-(chloromethyl)morpholine** stems from its role as a "scaffold-plus-handle" intermediate. It provides a pre-formed morpholine ring, a privileged structure in medicinal chemistry, with a reactive site for facile linkage to other parts of a target molecule.[2][3]

- Norepinephrine Reuptake Inhibitors (NRIs): Substituted morpholines are key pharmacophores in the design of NRIs. The synthesis of these compounds often involves the reaction of a nucleophile with an electrophilic morpholine precursor like **2-(chloromethyl)morpholine**.[\[13\]](#)
- Anticancer Agents: The morpholine ring is a structural component of several kinase inhibitors used in oncology, such as Gefitinib.[\[12\]](#) The ability to easily append this scaffold to various aromatic and heterocyclic systems via the chloromethyl handle is a powerful synthetic strategy.
- General Synthetic Utility: Beyond specific drug classes, it is used to introduce a hydrophilic and metabolically stable morpholine group to improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.

Illustrative Protocol: N-Alkylation of Piperidine[\[4\]](#)

This protocol demonstrates the classic S_N2 reactivity of **2-(chloromethyl)morpholine** hydrochloride with a nitrogen nucleophile.

Objective: To synthesize 2-(piperidin-1-ylmethyl)morpholine via nucleophilic substitution.

Materials:

- **2-(chloromethyl)morpholine** hydrochloride
- Piperidine
- Potassium carbonate (K_2CO_3)
- Acetonitrile (ACN)
- Standard reflux and workup equipment

Procedure:

- To a mixture of piperidine (1.2 eq) and potassium carbonate (2.0 eq) in acetonitrile (ACN), add a solution of **2-(chloromethyl)morpholine** hydrochloride (1.0 eq) in ACN. Potassium carbonate acts as the base to neutralize the hydrochloride salt and the HCl produced during the reaction.
- Heat the reaction mixture to reflux (approx. 82 °C) and stir for 16 hours. Monitor the reaction for completion by TLC or LC-MS.
- After completion, cool the mixture to room temperature.
- Filter off the inorganic salts (K₂CO₃ and KCl) and wash the filter cake with fresh acetonitrile.
- Combine the filtrate and washings and concentrate under reduced pressure.
- The resulting crude product can be purified by standard methods such as vacuum distillation or column chromatography on silica gel to afford the pure 2-(piperidin-1-ylmethyl)morpholine.

Safety and Handling

2-(Chloromethyl)morpholine hydrochloride is classified as a hazardous substance. It is harmful if swallowed and can cause skin irritation and serious eye irritation.^[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.^[14]

Conclusion

2-(Chloromethyl)morpholine is a high-value synthetic intermediate whose importance is rooted in the strategic combination of a privileged morpholine scaffold and a reactive electrophilic handle. Its straightforward synthesis and predictable reactivity, primarily governed by S_N2 displacement of the chloride, make it an indispensable tool for medicinal chemists and organic synthesis professionals. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full potential in the rapid and efficient construction of complex, biologically active molecules.

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